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Compound Name:
2-Methoxymethoxy-5-

(trifluoromethyl)phenylboronic acid

Cat. No.: B580985 Get Quote

An In-depth Technical Guide to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
(CAS: 1256355-54-0)

Introduction

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron

compound with the CAS number 1256355-54-0.[1][2] It serves as a crucial building block in

modern organic synthesis, particularly valued by researchers and professionals in drug

development and materials science. The molecule's unique structure, featuring a

trifluoromethyl (-CF₃) group and a methoxymethoxy (-OCH₂OCH₃) protecting group, imparts

desirable physicochemical properties to target molecules. The trifluoromethyl group can

enhance metabolic stability and lipophilicity, while the methoxymethoxy group can increase

solubility.[3] This guide provides a comprehensive overview of its properties, a representative

synthesis protocol, and its primary applications, with a focus on its role in palladium-catalyzed

cross-coupling reactions for the development of novel therapeutics.

Physicochemical Properties
The key physicochemical data for 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic
acid are summarized below. This information is essential for its handling, storage, and

application in synthetic chemistry.
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Property Value Reference

CAS Number 1256355-54-0 [1][4]

Molecular Formula C₉H₁₀BF₃O₄ [1][2]

Molecular Weight 249.98 g/mol [2][4]

Appearance Solid [4]

Purity Typically ≥95% [4]

MDL Number MFCD11856035 [1]

Synthesis of Arylboronic Acids: A Representative
Protocol
While a specific, published protocol for the synthesis of 2-Methoxymethoxy-5-
(trifluoromethyl)phenylboronic acid is not readily available, a general and widely adopted

method for preparing arylboronic acids involves the reaction of an organolithium or Grignard

reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative

protocol adapted for this compound.

Experimental Protocol: Synthesis via Organolithium Intermediate

Starting Material Preparation: Begin with a suitable aryl halide precursor, such as 1-bromo-2-

(methoxymethoxy)-5-(trifluoromethyl)benzene.

Lithiation: Dissolve the aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a

flame-dried, three-necked flask under an inert argon atmosphere. Cool the solution to -78 °C

using a dry ice/acetone bath. Add a solution of n-butyllithium (1.1 equivalents) dropwise

while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2

hours to ensure complete formation of the aryllithium reagent.

Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5 equivalents) dropwise,

ensuring the internal temperature does not rise above -60 °C. After the addition is complete,

allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
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Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath and quench it by the

slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute

hydrochloric acid until the pH is acidic (pH ~2-3).

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the

product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

the solvent under reduced pressure. The crude product can then be purified by

recrystallization or column chromatography on silica gel to yield the final 2-
Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid.[5]
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Reaction Setup
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Caption: Representative workflow for the synthesis of an arylboronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b580985?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Suzuki-Miyaura Cross-Coupling
Reactions
The primary application for 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is as

a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction is one

of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for

creating biaryl or aryl-vinyl structures that are common motifs in pharmaceuticals and functional

materials.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0

equivalent), 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid (1.2 equivalents),

a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5

mol%), and a base, typically aqueous potassium carbonate (K₂CO₃, 2.0 equivalents).[7]

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and

water.

Reaction Execution: Heat the mixture to 80-100 °C and stir for 3-12 hours. Monitor the

reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature, dilute with water, and extract with an organic solvent. The combined organic

layers are then washed, dried, and concentrated. The final biaryl product is purified via

column chromatography.[7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition

of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic

acid to the palladium center, and reductive elimination to form the new C-C bond and

regenerate the catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Kinase Inhibitors
In drug discovery, building blocks like 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic
acid are instrumental in synthesizing libraries of complex molecules for screening against

biological targets. A prominent application is the development of kinase inhibitors.[8] Kinases
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are enzymes that play a central role in cell signaling pathways, and their dysregulation is

implicated in numerous diseases, including cancer.

By using Suzuki-Miyaura coupling, medicinal chemists can attach the 2-methoxymethoxy-5-

(trifluoromethyl)phenyl moiety to various heterocyclic scaffolds known to bind to the ATP pocket

of kinases. The specific substituents on the phenyl ring can form critical interactions with the

target protein, influencing the compound's potency and selectivity. The trifluoromethyl group, for

instance, is often used to enhance binding affinity and improve metabolic stability.
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Caption: Mechanism of kinase inhibition within a cellular signaling pathway.

Conclusion
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a high-value synthetic

intermediate for research and development professionals. Its utility is primarily demonstrated in

the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient

construction of complex biaryl systems. The strategic placement of the trifluoromethyl and

methoxymethoxy groups makes it an attractive building block for fine-tuning the

pharmacokinetic and pharmacodynamic properties of novel drug candidates, particularly in the

pursuit of potent and selective kinase inhibitors. This guide provides the foundational technical

information required for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b580985#2-methoxymethoxy-5-trifluoromethyl-
phenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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